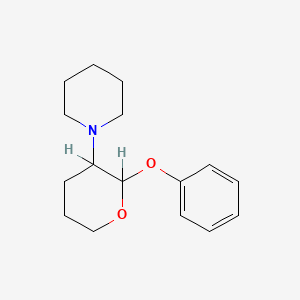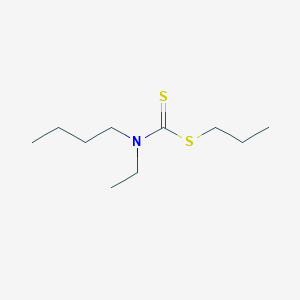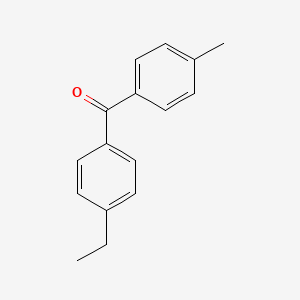![molecular formula C19H15Cl3 B14488199 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene CAS No. 65428-80-0](/img/structure/B14488199.png)
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a trichloromethyl group and a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene typically involves the reaction of 2-methylphenyl derivatives with trichloromethyl reagents under controlled conditions. One common method includes the Friedel-Crafts alkylation of naphthalene with 2-methylphenyltrichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trichloromethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate
- 1,1-Dimethyl-3-(2,2,2-trichloro-1-(4-methoxy-2-nitro-phenylamino)-ethyl)-urea
Uniqueness
1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65428-80-0 |
|---|---|
Formule moléculaire |
C19H15Cl3 |
Poids moléculaire |
349.7 g/mol |
Nom IUPAC |
1-[2,2,2-trichloro-1-(2-methylphenyl)ethyl]naphthalene |
InChI |
InChI=1S/C19H15Cl3/c1-13-7-2-4-10-15(13)18(19(20,21)22)17-12-6-9-14-8-3-5-11-16(14)17/h2-12,18H,1H3 |
Clé InChI |
IBWHSBCOYQUERR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


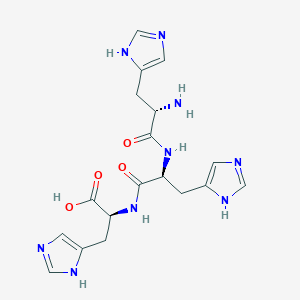



![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
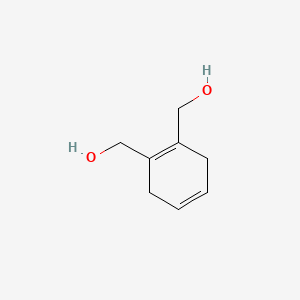
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
